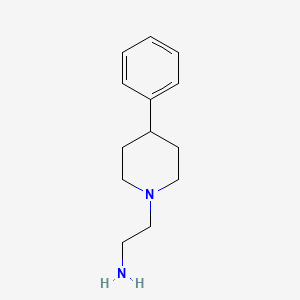

2-(4-Phenylpiperidin-1-yl)ethanamine

描述

Synthesis Analysis

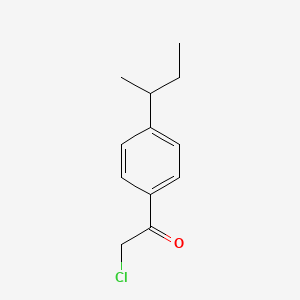

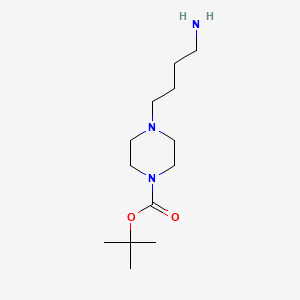

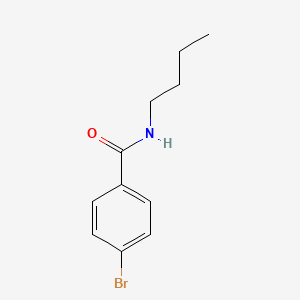

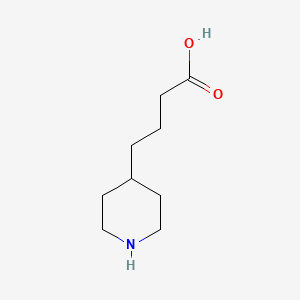

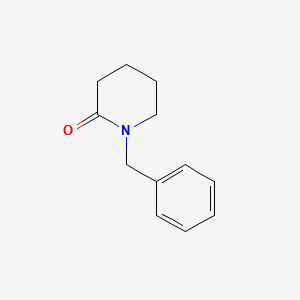

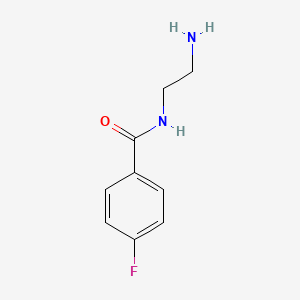

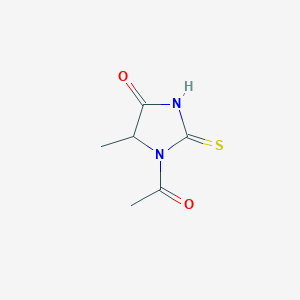

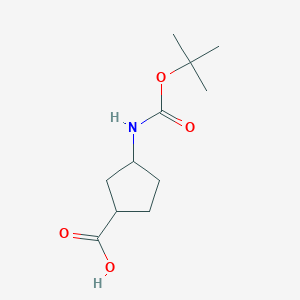

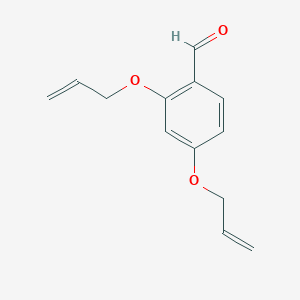

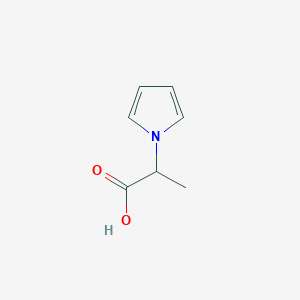

The synthesis of compounds related to 2-(4-Phenylpiperidin-1-yl)ethanamine involves various strategies, including the formation of Schiff bases and acylation reactions. For instance, Schiff bases with a 2-(piperidin-4-yl)ethanamine moiety were prepared in high yields through a dehydration reaction with corresponding aldehydes . Similarly, 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives were synthesized by acylating 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride . Another approach involved a one-pot reaction between N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride to yield a novel dichloro-imidazolidin-1-yl-ethanone compound . Additionally, a two-step synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones was reported, utilizing condensation and cyclization reactions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. For the Schiff bases, 1H and 13C NMR, FTIR, UV-Vis, MS, EA, EDS, and TG-derived physical measurements were employed . The anticancer 1-(1H-Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione derivatives were confirmed by 1H NMR, IR, mass spectra, and elemental analysis . X-ray crystallography was used to confirm the structure of the novel dichloro-imidazolidin-1-yl-ethanone . These techniques ensure the accurate identification of the synthesized molecules' structures.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the ability to introduce various functional groups. The Schiff base formation is a key reaction that involves the condensation of amines with aldehydes . Acylation reactions are also prominent, allowing for the introduction of acyl groups into the molecular framework . Cyclization reactions are used to create complex ring systems, as seen in the synthesis of tetrahydropyrido[2,3-b][1,4]diazepin derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. Schiff bases exhibited good antioxidant activity, and their antimicrobial activities were evaluated against several types of bacteria . The anticancer activity of the indole derivatives was assessed through their antiproliferative activities against various cancer cell lines . The anxiolytic activity of the tetrahydropyrido[2,3-b][1,4]diazepin derivatives was evaluated, with the chlorophenyl substituent showing the most activity . The physical properties such as melting points, solubility, and stability can be inferred from the thermal and spectral data provided in the studies .

科学研究应用

Application 1: Synthesis of Schiff Bases

- Summary of the Application: “2-(4-Phenylpiperidin-1-yl)ethanamine” is used in the synthesis of Schiff bases . Schiff bases are organic compounds that contain a functional group that is a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – but not hydrogen .

- Methods of Application or Experimental Procedures: The dehydration reaction between “2-(4-Phenylpiperidin-1-yl)ethanamine” and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .

- Results or Outcomes: The synthesized Schiff bases showed good antioxidant activity by the DPPH method, and the IC50 values were compared to the Trolox standard . In addition, the synthesized compounds revealed promising activity as pancreatic porcine lipase inhibitors, compared to the Orlistat reference .

Application 2: Antimicrobial and Antioxidant Activity

- Summary of the Application: “2-(4-Phenylpiperidin-1-yl)ethanamine” has been used in the synthesis of Schiff bases that have shown promising antimicrobial and antioxidant activities .

- Methods of Application or Experimental Procedures: The Schiff bases were synthesized by reacting “2-(4-Phenylpiperidin-1-yl)ethanamine” with corresponding aldehydes . The antimicrobial activities of the Schiff bases were evaluated against several types of bacteria by disk diffusion test using Gentamicin as the standard antibiotic .

- Results or Outcomes: The Schiff bases revealed good antioxidant activity by the DPPH method, and the IC50 values were compared to the Trolox standard . They also showed promising activity as pancreatic porcine lipase inhibitors, compared to the Orlistat reference .

Application 3: Asymmetric Synthesis of Chiral Amines

- Summary of the Application: “2-(4-Phenylpiperidin-1-yl)ethanamine” has been used in the rational design of a (S)-Selective-Transaminase for the asymmetric synthesis of (1S)-1-(1,1’-biphenyl-2-yl)ethanamine .

- Methods of Application or Experimental Procedures: Starting from the Vibrio fluvialis amine transaminase that has no detectable catalytic activity toward the bulky aromatic ketone 2-acetylbiphenyl, a rational design strategy combining in silico and in vitro studies was employed to engineer the transaminase enzyme with a minimal number of mutations .

- Results or Outcomes: The rationally designed variant showed an improvement in reaction rate by more than 1716-fold toward the bulky ketone under study, producing the corresponding enantiomerically pure (S)-amine (enantiomeric excess (ee) value of >99%) .

Application 4: Synthesis of Tetradentate Schiff Bases

- Summary of the Application: “2-(4-Phenylpiperidin-1-yl)ethanamine” has been used in the synthesis of tetradentate Schiff bases . These Schiff bases are derived from 2-(piperidin-4-yl)ethanamine and have shown promising activity as pancreatic porcine lipase inhibitors .

- Methods of Application or Experimental Procedures: The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .

- Results or Outcomes: The synthesized Schiff bases revealed good antioxidant activity by the DPPH method, and the IC50 values were compared to the Trolox standard . In addition, the synthesized compounds revealed promising activity as pancreatic porcine lipase inhibitors, compared to the Orlistat reference .

Application 5: As a Reagent in Chemical Synthesis

- Summary of the Application: “2-(4-Phenylpiperidin-1-yl)ethanamine” is used as a reagent in chemical synthesis .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed .

- Results or Outcomes: The outcomes of the synthesis will depend on the specific reactions being performed .

属性

IUPAC Name |

2-(4-phenylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKSDLKIKGGPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423724 | |

| Record name | 2-(4-phenylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylpiperidin-1-yl)ethanamine | |

CAS RN |

41914-43-6 | |

| Record name | 2-(4-phenylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)